Sniper(abl)-020

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SNIPER(ABL)-020 ist ein chimäres kleines Molekül, das für den gezielten Proteinabbau entwickelt wurde. Es gehört zu einer Klasse von Verbindungen, die als spezifische und nicht-genetische Inhibitoren von Apoptoseprotein-abhängigen Proteinlöschern (SNIPERs) bekannt sind. Diese Verbindungen sind so konzipiert, dass sie den Abbau spezifischer Proteine induzieren, indem sie Ubiquitin-Ligasen rekrutieren, was zur Ubiquitinierung und anschließendem proteasomalen Abbau des Zielproteins führt. This compound zielt speziell auf das BCR-ABL-Fusionsprotein ab, das an der chronischen myeloischen Leukämie beteiligt ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Konjugation eines Liganden für das BCR-ABL-Protein mit einem Liganden für ein Inhibitor-Protein der Apoptose (IAP) über einen Linker. Der Prozess umfasst typischerweise mehrere Schritte, darunter die Synthese einzelner Liganden, die Bildung des Linkers und die abschließende Konjugation zur Bildung des chimären Moleküls. Die Reaktionsbedingungen erfordern oft eine präzise Kontrolle von Temperatur, pH-Wert und Lösungsmittelzusammensetzung, um die erfolgreiche Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu könnten der Einsatz von automatisierten Synthesegeräten, Hochleistungsflüssigchromatographie zur Reinigung und strenge Qualitätskontrollmaßnahmen gehören, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SNIPER(ABL)-020 involves the conjugation of a ligand for the BCR-ABL protein with a ligand for an inhibitor of apoptosis protein (IAP) through a linker. The process typically involves multiple steps, including the synthesis of individual ligands, the formation of the linker, and the final conjugation to form the chimeric molecule. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-performance liquid chromatography for purification, and rigorous quality control measures to ensure consistency and efficacy of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SNIPER(ABL)-020 unterliegt hauptsächlich Reaktionen, die mit seinem Wirkmechanismus zusammenhängen, darunter:

Ubiquitinierung: Die Verbindung erleichtert den Transfer von Ubiquitinmolekülen auf das Zielprotein und markiert es so zum Abbau.

Proteasomaler Abbau: Nach der Ubiquitinierung wird das Zielprotein vom Proteasom erkannt und abgebaut.

Häufige Reagenzien und Bedingungen

Ubiquitin: Ein kleines regulatorisches Protein, das an das Zielprotein angehängt wird.

E3-Ubiquitin-Ligase: Ein Enzym, das den Transfer von Ubiquitin auf das Zielprotein erleichtert.

Proteasom: Ein Proteinkomplex, der ubiquitinierte Proteine abbaut.

Wichtigste gebildete Produkte

Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, sind die abgebauten Fragmente des Zielproteins BCR-ABL, die anschließend von der Zelle verarbeitet und entfernt werden .

Wissenschaftliche Forschungsanwendungen

SNIPER(ABL)-020 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Krebsforschung: Es wird verwendet, um den Abbau des BCR-ABL-Proteins bei chronischer myeloischer Leukämie zu untersuchen, und liefert Einblicke in potenzielle therapeutische Strategien.

Arzneimittelentwicklung: Die Verbindung dient als Modell für die Entwicklung anderer gezielter Proteindegradatoren, wodurch die Bandbreite der behandelbaren Krankheiten erweitert wird.

Biologische Studien: Forscher verwenden this compound, um den Ubiquitin-Proteasom-Weg und seine Rolle in der Zellregulation zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es eine E3-Ubiquitin-Ligase zum BCR-ABL-Protein rekrutiert. Die Ligase erleichtert die Anlagerung von Ubiquitinmolekülen an das Zielprotein und markiert es so zum Abbau durch das Proteasom. Dieser Prozess reduziert effektiv die Menge des BCR-ABL-Proteins, hemmt seine onkogene Aktivität und führt zur Unterdrückung des Wachstums von Leukämiezellen.

Wirkmechanismus

SNIPER(ABL)-020 exerts its effects by recruiting an E3 ubiquitin ligase to the BCR-ABL protein. The ligase facilitates the attachment of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This process effectively reduces the levels of the BCR-ABL protein, inhibiting its oncogenic activity and leading to the suppression of leukemia cell growth.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PROTACs (Proteolyse-Targeting Chimeras): Wie SNIPERs sind PROTACs chimäre Moleküle, die den gezielten Proteinabbau induzieren, indem sie E3-Ubiquitin-Ligasen rekrutieren.

Molekulare Klebstoffe: Diese Verbindungen erleichtern die Wechselwirkung zwischen einem Zielprotein und einer E3-Ligase, was zu Ubiquitinierung und Abbau führt.

Einzigartigkeit von SNIPER(ABL)-020

This compound ist einzigartig in seiner spezifischen Zielsetzung des BCR-ABL-Proteins, was es besonders wirksam für die Behandlung der chronischen myeloischen Leukämie macht. Seine Konstruktion ermöglicht einen präzisen Abbau des Zielproteins, minimiert Off-Target-Effekte und erhöht die therapeutische Wirksamkeit .

Eigenschaften

IUPAC Name |

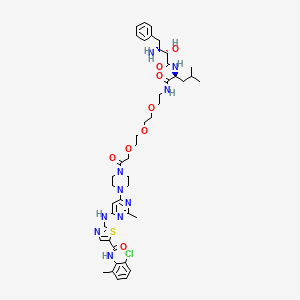

2-[[6-[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59ClN10O8S/c1-28(2)23-34(51-43(60)40(57)33(46)24-31-10-6-5-7-11-31)41(58)47-13-18-61-19-20-62-21-22-63-27-38(56)55-16-14-54(15-17-55)37-25-36(49-30(4)50-37)52-44-48-26-35(64-44)42(59)53-39-29(3)9-8-12-32(39)45/h5-12,25-26,28,33-34,40,57H,13-24,27,46H2,1-4H3,(H,47,58)(H,51,60)(H,53,59)(H,48,49,50,52)/t33-,34+,40+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNXYOVXFJJJHD-OCIHUODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59ClN10O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,19R,22R,34S,37R,40R)-47-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(8-methylnonanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B8103302.png)

![N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B8103327.png)

![N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B8103336.png)

![1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B8103340.png)